![molecular formula C23H29N7O3 B2595120 8-(2-(4-(4-metoxifenil)piperazin-1-il)etil)-1,3,7-trimetil-1H-imidazo[2,1-f]purina-2,4(3H,8H)-diona CAS No. 923401-14-3](/img/structure/B2595120.png)
8-(2-(4-(4-metoxifenil)piperazin-1-il)etil)-1,3,7-trimetil-1H-imidazo[2,1-f]purina-2,4(3H,8H)-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C23H29N7O3 and its molecular weight is 451.531. The purity is usually 95%.
BenchChem offers high-quality 8-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Los derivados de piperazina, incluido el compuesto en cuestión, se han explorado por sus propiedades antibacterianas . Los investigadores han sintetizado y caracterizado estos derivados, evaluando su eficacia contra varias cepas bacterianas. El mecanismo de acción del compuesto y las posibles aplicaciones en el tratamiento de infecciones bacterianas son áreas de interés.
- El anillo de piperazina es un motivo estructural común en los fármacos dirigidos a afecciones neurológicas como la enfermedad de Parkinson y la enfermedad de Alzheimer . Investigar si este compuesto modula las vías relevantes o tiene efectos neuroprotectores podría ser valioso.
- Los derivados de piperazina se han utilizado ilícitamente como sustancias psicoactivas . Los investigadores pueden explorar los efectos psicofarmacológicos de este compuesto, incluidas sus interacciones con los receptores de neurotransmisores y las posibles aplicaciones terapéuticas.
Actividad Antibacteriana
Trastornos Neurológicos
Psicofarmacología
Mecanismo De Acción
Target of Action
The primary targets of 8-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione are alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
8-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione interacts with its targets, the alpha1-adrenergic receptors, by binding to them . This interaction results in changes in the function of these receptors, which can lead to various physiological effects .
Biochemical Pathways
The action of 8-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione affects the biochemical pathways associated with alpha1-adrenergic receptors . These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The compound’s interaction with these receptors can influence the downstream effects of these pathways .
Pharmacokinetics
The pharmacokinetic properties of 8-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione include its absorption, distribution, metabolism, and excretion (ADME) properties . These properties impact the bioavailability of the compound, influencing how much of the compound reaches its target and how long it stays in the body .
Result of Action
The molecular and cellular effects of the action of 8-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione are primarily related to its interaction with alpha1-adrenergic receptors . By binding to these receptors, the compound can influence their function and subsequently affect the physiological processes they are involved in .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 8-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and its overall effectiveness .
Propiedades
IUPAC Name |
6-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N7O3/c1-16-15-30-19-20(25(2)23(32)26(3)21(19)31)24-22(30)29(16)14-11-27-9-12-28(13-10-27)17-5-7-18(33-4)8-6-17/h5-8,15H,9-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWIHQKGPQTOPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCN4CCN(CC4)C5=CC=C(C=C5)OC)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(4-methoxyphenyl)methyl]-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2595038.png)
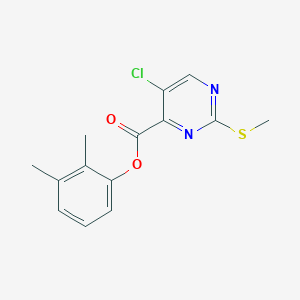
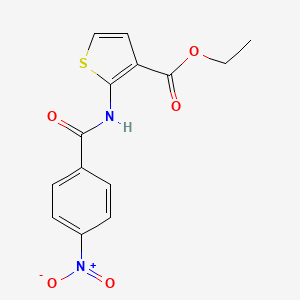
![Ethyl 2-[4-(2-hydroxyethoxy)phenyl]acetate](/img/structure/B2595041.png)

![2-(m-tolyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2595044.png)
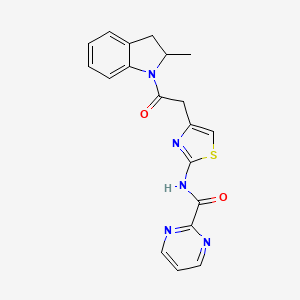
![N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide](/img/structure/B2595046.png)
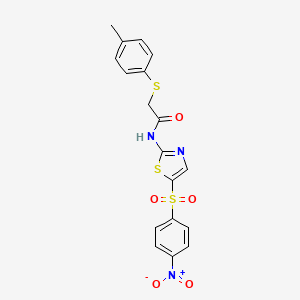
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chlorothiophene-2-sulfonamide](/img/structure/B2595050.png)
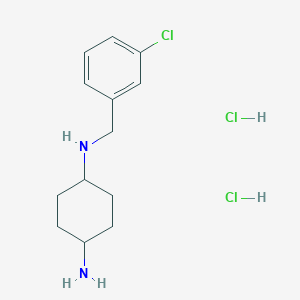
![2-{[1-(2,3-dimethoxybenzoyl)piperidin-3-yl]oxy}pyrimidine](/img/structure/B2595054.png)
![2-Chloro-N-[1-(2-methoxyacetyl)-2,3-dihydroindol-4-yl]acetamide](/img/structure/B2595056.png)
![Allyl 2-(butylthio)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2595058.png)
